molecular formula C9H6FNO3 B3018020 3-Cyano-2-fluoro-4-methoxybenzoic acid CAS No. 840481-53-0

3-Cyano-2-fluoro-4-methoxybenzoic acid

Cat. No.: B3018020
CAS No.: 840481-53-0
M. Wt: 195.149
InChI Key: XYCJVYVIYGWZFO-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C9H6FNO3. It is characterized by the presence of a cyano group (-CN), a fluoro group (-F), and a methoxy group (-OCH3) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-methoxybenzoic acid, followed by reduction to form the corresponding amine. This amine is then converted to the cyano derivative through a Sandmeyer reaction, which involves the use of copper(I) cyanide .

Industrial Production Methods

Industrial production methods for this compound are generally based on optimizing the above synthetic routes to achieve higher yields and purity. This often involves the use of advanced catalytic systems and controlled reaction conditions to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-fluoro-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under suitable conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzoic acids.

    Esterification: Methyl esters.

    Reduction: Amino derivatives.

Scientific Research Applications

3-Cyano-2-fluoro-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

3-cyano-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJVYVIYGWZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840481-53-0
Record name 3-cyano-2-fluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred lithium diisopropylamide solution (1.8M in heptane/THF/ethylbenzene, 44.1 mL, 79.4 mmol) at −50° C. was added a solution of 2-fluoro-6-methoxybenzonitrile (10 g, 66.16 mmol) in THF (80 mL) slowly and stirring was continued at that temperature for 1 h. The reaction mixture was poured onto a stirred slurry of dry ice in dry THF (100 mL). After the mixture had warmed up to room temperature, it was concentrated to about 50 mL, diluted with 6 N HCl (200 mL), extracted with dichloromethane, dried with sodium sulfate, concentrated, and dried in vacuo to give 3-cyano2-fluoro-4-methoxybenzoic acid (12.9 g, 100%).
Quantity
44.1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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